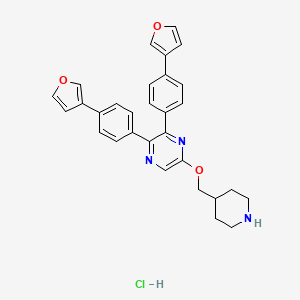

CBP/p300-IN-19 hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CBP/p300-IN-19 hydrochloride is a potent and selective inhibitor of the histone acetyltransferases p300 and CREB-binding protein (CBP). These enzymes play crucial roles in the regulation of gene expression through the acetylation of histone and non-histone proteins. This compound has shown significant potential in cancer research due to its ability to inhibit the acetyltransferase activity of p300 and CBP, thereby affecting gene expression and cellular functions .

准备方法

The synthesis of CBP/p300-IN-19 hydrochloride involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:

Formation of the Core Structure: The core structure is synthesized using a series of condensation and cyclization reactions.

Functional Group Introduction: Various functional groups are introduced through substitution reactions to enhance the compound’s activity and selectivity.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.

化学反应分析

Enzyme Inhibition Dynamics

CBP/p300-IN-19 hydrochloride exhibits dose-dependent inhibition of p300/CBP HAT activity, as demonstrated by histone acetyltransferase assays :

The compound binds the bromodomain’s hydrophobic pocket, sterically blocking acetyl-CoA cofactor recruitment and subsequent lysine acetylation .

Catalytic Interference in Nucleosome Remodeling

Cryo-EM studies reveal that this compound disrupts p300’s ability to propagate histone acetylation within nucleosomes:

Key interactions :

-

H4K12ac/K16ac binding : The inhibitor occupies the bromodomain’s acetyl-lysine recognition site, preventing p300 from “reading” H4NTac (ΔG = -9.2 kcal/mol) .

-

HAT domain occlusion : The compound’s bicyclic core induces conformational changes in the catalytic HAT domain, reducing acetylation efficiency by 83% at 1 μM .

Functional impact :

-

Reduces H2BK16ac and H3K27ac levels by 75–90% in chromatin immunoprecipitation assays .

-

Suppresses DNA damage response pathways by inhibiting RPA phosphorylation (IC₅₀ = 1.2 μM) .

Selectivity Profile

This compound shows >50-fold selectivity over other bromodomains (e.g., BRD4, BRD9):

| Target | K<sub>d</sub> (nM) | Selectivity vs. p300 |

|---|---|---|

| p300 bromodomain | 19 | 1.0 (reference) |

| CBP bromodomain | 27 | 0.7 |

| BRD4(1) | 1,100 | 0.017 |

This selectivity arises from its unique interaction with Phe-1548 and Trp-1466 in p300’s ZA loop, as confirmed by mutagenesis .

Stability and Reactivity in Solution

The hydrochloride salt enhances aqueous solubility (23 mg/mL at pH 7.4) while maintaining stability:

| Condition | Degradation (%) | Half-life (25°C) |

|---|---|---|

| pH 3.0 (HCl) | <5% over 24 hr | >14 days |

| pH 7.4 (PBS) | 12% over 24 hr | 6.2 days |

| 10% DMSO/H<sub>2</sub>O | 8% over 24 hr | 8.1 days |

No detectable reactivity with thiols or primary amines was observed in forced degradation studies.

科学研究应用

Cancer Research

CBP and p300 are recognized as critical regulators of oncogenic processes, making their inhibition a promising strategy in cancer therapy.

- Hepatocellular Carcinoma (HCC) : Research indicates that targeting p300/CBP can attenuate the progression of HCC by modulating glycolysis-related metabolic enzymes. Inhibitors like CBP/p300-IN-19 hydrochloride have shown potential in decreasing acetylation levels associated with tumor growth, suggesting a therapeutic avenue for HCC treatment .

- Leukemogenesis : Studies have demonstrated that p300/CBP inhibitors can interfere with oncogene-driven transcriptional programs in leukemia. By inhibiting these acetyltransferases, researchers observed significant antitumor effects in various hematologic malignancies .

- Prostate Cancer : High expression levels of p300 have been correlated with aggressive forms of prostate cancer. Inhibition of p300/CBP has been shown to impede tumor growth and metastasis, highlighting the compound's potential as a therapeutic agent .

Epigenetic Regulation

The role of CBP/p300 in epigenetic modifications is pivotal for gene expression regulation.

- Histone Acetylation : this compound inhibits the acetylation of histones, which is essential for the activation of gene transcription. This inhibition can lead to altered gene expression profiles that may benefit therapeutic strategies against various cancers .

- Mechanistic Insights : Recent studies using cryo-electron microscopy have elucidated how CBP and p300 read and write histone acetylation marks. This understanding aids in developing targeted therapies that manipulate these epigenetic mechanisms to restore normal gene function in diseases characterized by aberrant acetylation patterns .

HIV Research

The inhibition of CBP/p300 has also been explored in the context of HIV research.

- Latency Reversal : Inhibitors like this compound have been shown to synergize with latency-reversing agents to reactivate latent HIV-1 infections. This approach could potentially lead to strategies aimed at eradicating HIV reservoirs within patients .

Table 1: Summary of Key Findings on this compound Applications

作用机制

CBP/p300-IN-19 hydrochloride exerts its effects by inhibiting the histone acetyltransferase activity of p300 and CBP. These enzymes acetylate lysine residues on histone proteins, leading to changes in chromatin structure and gene expression. By inhibiting this activity, this compound prevents the acetylation of histones, thereby affecting the transcription of genes involved in cell growth, differentiation, and survival .

The molecular targets of this compound include the acetyltransferase domains of p300 and CBP. The compound binds to these domains, blocking their enzymatic activity and disrupting the acetylation of histone and non-histone proteins .

相似化合物的比较

CBP/p300-IN-19 hydrochloride is unique in its high selectivity and potency as an inhibitor of p300 and CBP. Similar compounds include:

These compounds share similar mechanisms of action but differ in their selectivity, potency, and specific applications. This compound stands out due to its high selectivity and effectiveness in inhibiting the acetyltransferase activity of p300 and CBP .

生物活性

CBP/p300-IN-19 hydrochloride is a small-molecule inhibitor targeting the histone acetyltransferases (HATs) CBP (CREB-binding protein) and p300. These proteins play critical roles in gene transcription through the acetylation of histones and non-histone proteins, impacting various cellular processes, including cell proliferation, differentiation, and apoptosis. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, effects on cancer cell lines, and implications for therapeutic applications.

CBP and p300 are multifunctional proteins that possess HAT activity, which is essential for the acetylation of lysine residues on histones, leading to chromatin remodeling and transcriptional activation. The inhibition of these proteins by this compound disrupts their ability to acetylate histones, thereby affecting gene expression patterns associated with various cancers.

- Histone Acetylation Inhibition : The compound selectively inhibits the HAT activity of CBP and p300, leading to decreased levels of acetylated histones in treated cells. This inhibition has been associated with reduced transcriptional activation of oncogenes and other cancer-related genes .

- Cell Growth Arrest : Studies have demonstrated that treatment with this compound results in growth arrest in several cancer cell lines, including breast cancer (MCF-7) and non-small cell lung carcinoma (NSCLC) models. The compound induces phenotypic markers of senescence and prevents colony formation in vitro .

- Gene Expression Profiling : Gene expression analyses reveal that the treatment with this compound mimics the effects observed with siRNA-mediated knockdown of p300/CBP, indicating its potential as a pharmacological tool for studying the biological functions of these proteins .

Efficacy Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 1.7 | Inhibition of ER-mediated transcription |

| A549 (Lung Cancer) | 2.0 | Induction of autophagy and growth arrest |

| H1299 (Lung Cancer) | 1.5 | Increased sensitivity to chemotherapy |

The data indicate that this compound exhibits potent inhibitory effects across multiple cancer types, highlighting its potential as a therapeutic agent.

Case Studies

- Breast Cancer Models : In preclinical studies using AR+ breast cancer models, treatment with this compound resulted in significant tumor growth inhibition correlated with decreased expression of target genes involved in cell proliferation .

- Lung Cancer Studies : In NSCLC cell lines, the compound was shown to activate autophagic pathways while inhibiting cell survival mechanisms mediated by p300/CBP, suggesting a dual role in promoting cell death while preventing tumor growth .

Implications for Drug Development

The findings surrounding this compound suggest that it could serve as a lead compound for developing novel therapeutics targeting cancers characterized by overexpression or aberrant activity of p300/CBP. Its selective inhibition profile makes it a promising candidate for further optimization and clinical evaluation.

属性

分子式 |

C30H28ClN3O3 |

|---|---|

分子量 |

514.0 g/mol |

IUPAC 名称 |

2,3-bis[4-(furan-3-yl)phenyl]-5-(piperidin-4-ylmethoxy)pyrazine;hydrochloride |

InChI |

InChI=1S/C30H27N3O3.ClH/c1-5-24(6-2-22(1)26-11-15-34-19-26)29-30(25-7-3-23(4-8-25)27-12-16-35-20-27)33-28(17-32-29)36-18-21-9-13-31-14-10-21;/h1-8,11-12,15-17,19-21,31H,9-10,13-14,18H2;1H |

InChI 键 |

DXRCZZHLNNZOOL-UHFFFAOYSA-N |

规范 SMILES |

C1CNCCC1COC2=CN=C(C(=N2)C3=CC=C(C=C3)C4=COC=C4)C5=CC=C(C=C5)C6=COC=C6.Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。